molecular formula C10H13NO2 B174949 Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 124455-77-2

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B174949
CAS No.: 124455-77-2
M. Wt: 179.22 g/mol
InChI Key: BCKKFUQZDGWAJE-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with the molecular formula C10H13NO2. It is a pale yellow solid with a molecular weight of 179.22 g/mol . This compound is known for its unique structure, which includes a cyclopenta[b]pyrrole ring system, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with primary amines or ammonium acetate in the presence of a gold (I) catalyst. The reaction is carried out under an argon atmosphere and monitored by thin-layer chromatography (TLC). The products are then purified through silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the purity and yield of the product through careful control of reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific ring structure and functional groups, which provide distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKKFUQZDGWAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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